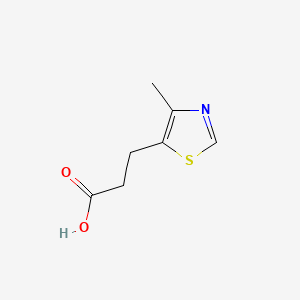

3-(4-methyl-1,3-thiazol-5-yl)propanoic acid

描述

属性

IUPAC Name |

3-(4-methyl-1,3-thiazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-5-6(11-4-8-5)2-3-7(9)10/h4H,2-3H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPMBMJNAPIPXFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60214989 | |

| Record name | 4-Methylthiazole-5-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60214989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6469-32-5 | |

| Record name | 4-Methyl-5-thiazolepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6469-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylthiazole-5-propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006469325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylthiazole-5-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60214989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylthiazole-5-propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.622 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYLTHIAZOLE-5-PROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QVN6YGK7M5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-methyl-1,3-thiazol-5-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylthiazole with propionic acid in the presence of a suitable catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method ensures consistent quality and efficiency. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact.

化学反应分析

Types of Reactions: 3-(4-methyl-1,3-thiazol-5-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into thiazolidine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the thiazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives.

科学研究应用

Medicinal Chemistry Applications

Antimicrobial Activity

Research has shown that derivatives of thiazole compounds, including 3-(4-methyl-1,3-thiazol-5-yl)propanoic acid, exhibit notable antimicrobial properties. These compounds have been synthesized and tested for their efficacy against a range of pathogens. For instance, studies indicate that certain thiazole derivatives can inhibit bacterial growth effectively, making them potential candidates for developing new antibiotics .

Anti-inflammatory and Anticancer Properties

Thiazole derivatives have also been linked to anti-inflammatory and anticancer activities. The structural features of this compound facilitate interactions with biological targets involved in inflammation and cancer progression. This compound could serve as a lead structure for designing new anti-inflammatory drugs or anticancer agents, given its potential to modulate relevant signaling pathways .

Neuropharmacological Effects

Recent studies have explored the neuropharmacological effects of thiazole derivatives, including anxiolytic and antidepressant activities. The compound's ability to interact with neurotransmitter systems suggests its potential use in treating anxiety and depression . In silico molecular docking studies further support its binding affinity to various neuroreceptors, indicating a promising therapeutic profile.

Agricultural Applications

Plant Growth Promotion

One significant application of this compound is in agriculture as a plant growth promoter. Experimental studies have demonstrated that this compound can enhance seed yield and oil content in crops such as rapeseed. When applied at optimal concentrations (e.g., 150 mg/L), it resulted in a seed yield increase of up to 40% compared to control samples . This effect is attributed to improved biochemical processes within the plants.

Herbicidal Properties

The herbicidal potential of thiazole derivatives has been recognized, making them candidates for developing environmentally friendly herbicides. The unique structure of this compound may allow it to interfere with specific biochemical pathways in target weeds while being less harmful to crops .

Biochemical Research

Synthetic Pathways and Derivative Synthesis

The synthesis of this compound involves various chemical reactions that can be optimized for better yields. Researchers have focused on modifying its structure to enhance biological activity or create new derivatives with unique properties . This aspect is crucial for advancing research in synthetic organic chemistry.

Data Table: Summary of Applications

| Application Area | Specific Uses | Findings/Comments |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Effective against various pathogens |

| Anti-inflammatory and anticancer drugs | Potential for drug development | |

| Neuropharmacological treatments | Anxiolytic and antidepressant effects | |

| Agricultural Science | Plant growth promotion | Increases seed yield and oil content |

| Herbicides | Potential for selective weed management | |

| Biochemical Research | Synthesis of derivatives | Opportunities for optimization in synthetic pathways |

Case Studies

Several case studies highlight the practical applications of this compound:

- Agricultural Impact Study : A controlled experiment demonstrated that spraying rapeseed seedlings with this compound significantly increased seed yield and oil content compared to untreated controls. The study emphasized the importance of concentration for maximizing benefits.

- Antimicrobial Efficacy Trials : A series of trials assessed the effectiveness of thiazole derivatives against clinical strains of bacteria and fungi. Results indicated that specific modifications to the thiazole ring enhanced antimicrobial potency.

- Neuropharmacological Trials : In vivo studies using animal models showed promising results for the anxiolytic effects of thiazole derivatives derived from this compound, paving the way for future clinical applications.

作用机制

The mechanism of action of 3-(4-methyl-1,3-thiazol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit microbial growth, and induce apoptosis in cancer cells. Its effects are mediated through the binding to receptors and enzymes, leading to alterations in cellular processes.

相似化合物的比较

3-(2-Amino-4-aryl-1H-imidazol-5-yl)-3-arylpropanoic Acids

- Example: 3-(2-Amino-4-phenyl-1H-imidazol-5-yl)-3-(p-tolyl)propanoic acid (11b) .

- Synthesis : Prepared via condensation reactions using trifluoroacetic acid (TFA) in aqueous acetonitrile .

- Applications : Investigated for antimycobacterial activity, with substituents on the aryl groups modulating potency .

2-{[(tert-Butoxy)carbonyl]amino}-3-(1,3-thiazol-5-yl)propanoic Acid

- Structure: Features a tert-butoxy carbonyl (Boc)-protected amino group and a thiazole ring. Molecular weight: 272.33 g/mol .

- Applications: Used in peptide synthesis for its steric protection of the amino group, enabling controlled reactivity .

3-[3-(4-Methyl-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]propanoic Acid

- Structure : Contains dual oxadiazole rings (1,2,4- and 1,2,5-oxadiazoles), increasing metabolic stability. Molecular formula: C₈H₈N₄O₄ .

- Applications : Explored in drug design for its resistance to enzymatic degradation .

Natural and Bioactive Propanoic Acid Derivatives

Chlorinated 3-Phenylpropanoic Acid Derivatives

- Examples: 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid (1) 3-(3-Chloro-4-hydroxyphenyl)propanoic acid (3) .

- Source: Isolated from marine actinomycete Streptomyces coelicolor.

- Bioactivity: Exhibited selective antimicrobial activity against E. coli and S. albicans .

3-(Methylthio)propanoic Acid Esters

- Examples: 3-(Methylthio)propanoic acid methyl ester (Tainong No. 4 pineapple: 622.49 µg/kg) 3-(Methylthio)propanoic acid ethyl ester (French Polynesia pineapple: 150 µg/kg) .

- Role : Key aroma contributors in pineapples, with odor activity values (OAVs) >1 .

Pharmacologically Active Derivatives

3-[(5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic Acid

- Structure: Combines pyrazole, thiazolidinone, and propanoic acid groups. CAS: 623940-52-3 .

- Applications: Investigated for anti-inflammatory and anticancer properties due to thioxo-thiazolidinone’s redox activity .

3-[5-(Benzimidazol-2-ylidenemethyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]propanoic Acid

Comparative Data Table

Key Research Findings

- Antimicrobial Activity: Thiazole-based propanoic acids (e.g., this compound) show promise against mycobacteria, while chlorinated phenylpropanoic acids (e.g., compound 1 ) target Gram-positive and Gram-negative bacteria.

- Structural Influence: The presence of electron-withdrawing groups (e.g., Cl) enhances antibacterial potency, whereas thioether esters (e.g., 3-(methylthio)propanoic acid esters) contribute to flavor profiles .

- Synthetic Utility : Boc-protected derivatives (e.g., ) enable precise peptide modifications, while imidazole-thiazole hybrids (e.g., ) expand drug discovery libraries.

生物活性

3-(4-methyl-1,3-thiazol-5-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.

Overview of Biological Activities

Research indicates that this compound exhibits antimicrobial , anticancer , and neuroprotective properties. Its structural features contribute to its interaction with various biological targets, making it a candidate for further drug development.

Antimicrobial Activity

The compound has shown promising results against a range of pathogens. For instance, studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (mg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.015 | Strongly active |

| Escherichia coli | 0.025 | Active |

| Pseudomonas aeruginosa | 0.050 | Moderate activity |

The mechanism of action involves the disruption of microbial metabolic pathways, leading to cell death. This effect is primarily attributed to the compound's ability to inhibit key enzymes involved in bacterial growth and replication.

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in various cancer cell lines through the modulation of apoptotic pathways. The compound appears to interact with specific receptors and enzymes that regulate cell survival and proliferation.

A notable study demonstrated that treatment with this compound resulted in increased apoptosis rates in human cancer cells, suggesting its potential as a therapeutic agent in oncology . The following table summarizes the observed effects on different cancer cell lines:

| Cell Line | IC50 (µM) | Observed Effect |

|---|---|---|

| HeLa | 15 | Apoptosis induction |

| MCF-7 | 20 | Growth inhibition |

| A549 | 18 | Cell cycle arrest |

The biological activity of this compound is primarily mediated through its interactions with specific molecular targets:

- Enzyme Inhibition : The compound inhibits enzymes critical for microbial metabolism and cancer cell proliferation.

- Receptor Binding : It binds to specific receptors involved in signaling pathways that regulate cell survival and apoptosis.

- Induction of Apoptosis : By modulating apoptotic pathways, the compound promotes programmed cell death in cancerous cells.

These mechanisms suggest that the compound has the potential to be developed into a therapeutic agent targeting both infectious diseases and cancer.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit tumor growth in vivo models, demonstrating significant reductions in tumor size compared to control groups .

- Another research effort focused on its neuroprotective effects, revealing that it could mitigate oxidative stress-induced neuronal damage in cellular models .

常见问题

Q. What are the common synthetic routes for 3-(4-methyl-1,3-thiazol-5-yl)propanoic acid, and how are regioselectivity challenges addressed?

The compound is typically synthesized via nucleophilic substitution reactions. A validated method involves reacting 3-bromopropanoic acid with methimazole (1-methyl-1H-imidazole-2-thiol) under reflux conditions to achieve substitution at the sulfur atom (S-2 position) . Early routes faced challenges with regioselectivity, where substitution occurred at the nitrogen (N-3) instead of sulfur, leading to byproducts. Optimized protocols now use stoichiometric control and inert atmospheres to suppress competing pathways .

Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

Key techniques include:

- 1H/13C NMR : To confirm substitution patterns (e.g., singlet at δ 2.17 ppm for CH3 in the thiazole ring and δ 9.02 ppm for N–H in hydrazine derivatives) .

- IR spectroscopy : For identifying functional groups (e.g., C=O stretching at ~1700 cm⁻¹ for the carboxylic acid) .

- Elemental analysis : To validate purity and stoichiometry (e.g., %C, %H, %N matching calculated values within ±0.3%) .

Q. What safety protocols are essential when handling this compound?

The compound requires storage in dry, inert environments (argon/nitrogen) to prevent oxidation . Personal protective equipment (PPE) must include nitrile gloves and safety goggles due to potential skin/eye irritation (H315/H319 hazards) . Spills should be neutralized with sodium bicarbonate and disposed of via hazardous waste channels .

Advanced Research Questions

Q. How can computational methods guide the optimization of bioactivity in thiazole-containing derivatives?

Molecular docking and QSAR models are used to predict interactions with biological targets (e.g., bacterial enzymes). For example, substituting the thiazole ring’s 4-methyl group with electron-withdrawing groups (e.g., Cl, NO2) enhances antimycobacterial activity by improving target binding affinity . DFT calculations further optimize charge distribution and steric compatibility .

Q. What experimental strategies resolve contradictions in antimicrobial activity data across studies?

Discrepancies often arise from variations in bacterial strains or assay conditions. A standardized approach includes:

- Strain-specific controls : Testing against Mycobacterium tuberculosis H37Rv and clinical isolates .

- Dose-response profiling : Using MIC (Minimum Inhibitory Concentration) values with triplicate replicates .

- Cytotoxicity assays : Differentiating between true antimicrobial effects and general cellular toxicity (e.g., Vero cell line viability tests) .

Q. How are mechanistic studies designed to elucidate the compound’s role in enzyme inhibition?

Enzymatic assays with purified targets (e.g., mycobacterial enoyl-ACP reductase) are performed using:

Q. What strategies improve the stability of this compound under physiological conditions?

Stability is enhanced via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。